tert-Butyl (S)-(2-benzyl-3-hydroxypropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-(2-benzyl-3-hydroxypropyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (S)-(2-benzyl-3-hydroxypropyl)carbamate typically involves the reaction of (S)-2-benzyl-3-hydroxypropylamine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for carbamates often involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (S)-(2-benzyl-3-hydroxypropyl)carbamate can undergo oxidation reactions, particularly at the benzylic position.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: NaOCH3, RLi
Major Products:
Oxidation: Benzyl alcohol derivatives
Reduction: Primary amines
Substitution: Substituted carbamates
Scientific Research Applications
tert-Butyl (S)-(2-benzyl-3-hydroxypropyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl (S)-(2-benzyl-3-hydroxypropyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, which can prevent unwanted side reactions during chemical synthesis. The carbamate group can be cleaved under acidic conditions, releasing the free amine .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (4-bromobenzyl)carbamate
- tert-Butyl carbanilate
Comparison:
- tert-Butyl carbamate: Similar in structure but lacks the benzyl and hydroxypropyl groups, making it less sterically hindered .
- tert-Butyl (4-bromobenzyl)carbamate: Contains a bromine atom, which can influence its reactivity and applications .
- tert-Butyl carbanilate: Contains a phenyl group instead of a benzyl group, affecting its chemical properties and uses .
The unique combination of the tert-butyl, benzyl, and hydroxypropyl groups in tert-butyl (S)-(2-benzyl-3-hydroxypropyl)carbamate provides distinct steric and electronic properties, making it valuable in specific synthetic applications.
Properties
Molecular Formula |
C15H23NO3 |
---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-2-benzyl-3-hydroxypropyl]carbamate |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16-10-13(11-17)9-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m0/s1 |
InChI Key |
MZROITKHJJJGJI-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC=C1)CO |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.